An In-depth Technical Guide to the Chemical Properties of Vinylphenyldimethylsilane
An In-depth Technical Guide to the Chemical Properties of Vinylphenyldimethylsilane
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Vinylphenyldimethylsilane (CAS No. 1125-26-4) is a versatile organosilicon compound that serves as a critical building block in advanced materials science and organic synthesis.[1] Its unique molecular architecture, featuring a vinyl group, a dimethylsilyl moiety, and a phenyl ring, provides a trifecta of reactive and modulatory sites.[1][2][3] This guide offers a comprehensive exploration of its core chemical properties, reactivity, and handling protocols, designed to empower researchers in leveraging this compound for innovative applications, from polymer chemistry to the synthesis of complex pharmaceutical intermediates.
Physicochemical and Spectroscopic Profile
A foundational understanding of a reagent begins with its physical constants and spectroscopic signatures. These data points are not merely identifiers but are crucial for designing reaction conditions, purification strategies, and structural elucidation.
Physical and Chemical Properties
Vinylphenyldimethylsilane is a clear, colorless to light yellow liquid under standard conditions.[1][3] Its properties are summarized in the table below, providing essential data for experimental planning and safety assessments.
| Property | Value | Source |
| CAS Number | 1125-26-4 | [4] |
| Molecular Formula | C₁₀H₁₄Si | [4] |
| Molecular Weight | 162.30 g/mol | [4] |
| Boiling Point | 82 °C at 20 mmHg | [5] |
| Density | 0.892 g/mL at 25 °C | [5] |
| Refractive Index (n²⁰/D) | 1.507 | [5] |
| Flash Point | 59.4 °C (138.9 °F) - closed cup | |
| Solubility | Insoluble in water. | [3] |
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the identity and purity of Vinylphenyldimethylsilane. The key spectral features are detailed below.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a distinct fingerprint of the molecule's structure. For the related isomer, (4-vinylphenyl)dimethylsilane, characteristic signals include doublets for the aromatic protons, a doublet of doublets for the vinyl protons, and a doublet for the six methyl protons on the silicon atom.[6] The coupling patterns are critical for confirming the connectivity of the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum complements the ¹H NMR by providing information on the carbon skeleton. Distinct signals are expected for the methyl carbons attached to silicon, the vinyl carbons, the aromatic carbons, and the silicon-attached aromatic carbon.
-
IR (Infrared Spectroscopy): IR spectroscopy is a rapid tool for identifying key functional groups. The spectrum of Vinylphenyldimethylsilane will exhibit characteristic absorption bands corresponding to C-H stretching of the aromatic and vinyl groups (typically above 3000 cm⁻¹), C=C stretching of the vinyl and aromatic groups (around 1600 cm⁻¹), and Si-C and Si-CH₃ vibrations.[7][8]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight of 162.30.[4] The fragmentation pattern can provide further structural confirmation, often involving the loss of methyl or vinyl groups.[9]
Synthesis of Vinylphenyldimethylsilane and Derivatives
Understanding the synthesis of Vinylphenyldimethylsilane provides insight into its reactivity and potential impurities. A common and effective laboratory-scale synthesis involves the reaction of a silyl halide with an organometallic reagent derived from a vinyl-substituted aromatic compound.[1][6]
Example Protocol: Synthesis of (4-vinylphenyl)dimethylsilane
This protocol illustrates a common synthetic strategy using an organolithium intermediate.[6] The choice of an organolithium reagent, formed in situ from a bromo-aromatic precursor, allows for a clean and efficient nucleophilic attack on the electrophilic silicon center of chlorodimethylsilane.
Methodology:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-4-vinylbenzene (1.83 g, 10.0 mmol) in anhydrous tetrahydrofuran (THF, 15 mL).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 7.5 mL of a 1.6 M solution in hexane) dropwise over 30 minutes. The slow addition is critical to control the exothermic reaction and prevent side reactions.
-
Anion Formation: Stir the resulting mixture at -78 °C for 2 hours to ensure complete formation of the vinyllithium species.
-
Silylation: Add a solution of chlorodimethylsilane (1.1 mL, 10.0 mmol) in anhydrous THF (20 mL) dropwise to the reaction mixture at -78 °C.
-
Equilibration: Allow the reaction to warm to room temperature and stir for 8 hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 5 mL). Extract the product with diethyl ether (Et₂O, 3 x 15 mL).
-
Purification: Wash the combined organic layers with water (20 mL) and then brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using pentane as the eluent to yield the final product.[6]
Caption: Workflow for the synthesis of (4-vinylphenyl)dimethylsilane.
Chemical Reactivity and Mechanistic Insights
The reactivity of Vinylphenyldimethylsilane is dominated by its vinyl group and the unique properties of the carbon-silicon bond.
Reactions of the Vinyl Group
-
Polymerization: The vinyl moiety is highly susceptible to polymerization, making Vinylphenyldimethylsilane a valuable monomer.[1][2] It can undergo radical polymerization or copolymerization with other vinyl monomers to produce silicone-based polymers.[2][10] The incorporation of the phenyl-silicon unit enhances the thermal stability and mechanical properties of the resulting polymer, rendering it suitable for high-performance materials.[1]
Caption: General scheme for the polymerization of Vinylphenyldimethylsilane.
-
Hydrosilylation: The vinyl group readily participates in hydrosilylation, an addition reaction of a Si-H bond across the carbon-carbon double bond.[11] This reaction is typically catalyzed by platinum complexes, such as Karstedt's catalyst, and is a cornerstone of silicone chemistry for cross-linking polymers or synthesizing more complex organosilanes.[11][12] The hydrosilylation of terminal alkynes is a related, well-studied reaction that provides vinylsilanes, demonstrating the versatility of these reactions.[13][14][15]
Electrophilic Substitution: The β-Silicon Effect
A hallmark of vinylsilane reactivity is its behavior in electrophilic substitution reactions.[16] The carbon-silicon bond is highly electron-releasing and can stabilize a positive charge at the β-position through hyperconjugation, a phenomenon known as the β-silicon effect .[17] Consequently, when a vinylsilane reacts with an electrophile (E⁺), the electrophile adds to the α-carbon, generating a β-carbocation stabilized by the silyl group. Subsequent elimination of the silyl group results in the formation of a new double bond, with the electrophile replacing the silicon atom.[17][18] This reaction is highly regioselective and often proceeds with retention of the double bond's original configuration.[17][18][19]
Caption: Mechanism of electrophilic substitution in vinylsilanes.
Applications in Research and Drug Development
The unique reactivity profile of Vinylphenyldimethylsilane makes it a valuable tool for advanced applications:
-
Material Science: It is a key monomer for specialty silicone polymers, coatings, and adhesives with enhanced thermal stability.[1] It also serves as a coupling agent to improve the interface between organic polymers and inorganic fillers in composite materials.[1]
-
Organic Synthesis: As demonstrated by the electrophilic substitution reactions, vinylsilanes are precursors to stereodefined substituted alkenes.[18][19] This is highly valuable in the synthesis of complex organic molecules, including pharmaceutical agents, where stereochemistry is critical.
-
Intermediate for Complex Silanes: It serves as a precursor for more elaborate organosilanes used in organic electronics and advanced ceramics.[1][3][5]
Safety and Handling
As with any reactive chemical, proper handling of Vinylphenyldimethylsilane is paramount for laboratory safety.
-
Hazard Identification: Vinylphenyldimethylsilane is classified as a flammable liquid and vapor (GHS Category 3).[4] It may cause skin and eye irritation.[20]
-
Precautionary Measures:
-
Handling: Work in a well-ventilated area or a chemical fume hood.[21] Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment and take precautionary measures against static discharge.[20]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., neoprene or nitrile rubber), chemical safety goggles or a face shield, and protective clothing.[20][21]
-
Storage: Store in a cool, well-ventilated place in a tightly closed container.[3][20]
-
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the skin with plenty of water.[21]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[21]
-
Inhalation: Move the person to fresh air.[21]
-
In all cases of significant exposure or if symptoms persist, seek immediate medical attention.[21]
-
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